REACTION_SMILES
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[CH3:24][O:25][CH2:26][CH2:27][OH:28].[OH2:29].[OH:1][c:2]1[c:3]([C:4]([CH:5]=[CH:6][c:7]2[cH:8][cH:9][c:10]([CH3:13])[cH:11][cH:12]2)=[O:14])[cH:15][cH:16][cH:17][cH:18]1.[P:19](=[O:20])([OH:21])([OH:22])[OH:23]>>[O:1]1[c:2]2[c:3]([cH:15][cH:16][cH:17][cH:18]2)[C:4](=[O:14])[CH2:5][CH:6]1[c:7]1[cH:8][cH:9][c:10]([CH3:13])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C=CC(=O)c2ccccc2O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(C2CC(=O)c3ccccc3O2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |